molecular formula C17H22N4O4 B2698702 3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207053-72-2

3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2698702
CAS No.: 1207053-72-2
M. Wt: 346.387
InChI Key: KSZQVSOHGXPMGN-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxy group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amide Formation: The amide linkage is formed by reacting the pyrazole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methoxypropylamine: A simpler compound with a similar methoxy group.

    2-methoxyethylamine: Another compound with a methoxy group and an amine functionality.

    N-(2-methoxyethyl)-1-propanamine: A compound with structural similarities.

Uniqueness

3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, methoxy group, and amide linkage

Properties

IUPAC Name

3-methoxy-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-21-11-14(17(20-21)25-3)16(23)19-13-6-4-12(5-7-13)10-15(22)18-8-9-24-2/h4-7,11H,8-10H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZQVSOHGXPMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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